molecular formula C2H3FO2 B1218825 Acetyl hypofluorite CAS No. 78948-09-1

Acetyl hypofluorite

Cat. No.: B1218825
CAS No.: 78948-09-1
M. Wt: 78.04 g/mol
InChI Key: QWLICVXJMVMDDQ-UHFFFAOYSA-N
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Description

Acetyl hypofluorite, also known as this compound, is a useful research compound. Its molecular formula is C2H3FO2 and its molecular weight is 78.04 g/mol. The purity is usually 95%.
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Properties

CAS No.

78948-09-1

Molecular Formula

C2H3FO2

Molecular Weight

78.04 g/mol

IUPAC Name

fluoro acetate

InChI

InChI=1S/C2H3FO2/c1-2(4)5-3/h1H3

InChI Key

QWLICVXJMVMDDQ-UHFFFAOYSA-N

SMILES

CC(=O)OF

Canonical SMILES

CC(=O)OF

78948-09-1

Synonyms

acetyl hypofluorite

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The electrophilic fluorinating agent, CH3COOF (prepared from 200 μmol) of F2 in 1% He, (Bida, G. T., Satyamurthy, N. and Barrio, J. R. (1984) The synthesis of 2-[18F]fluoro-2-deoxy-D-glucose using glycals: A reexamination. J. Nucl. Med. 25, 1327) F2 (1% in He, 200 μmol) or OF2 (1% in He, 200 μmol), was bubbled into a solution of trimethyltin derivative 6 (0.123 g, 200 μmol) in Freon-11 (CFCl3) (20 mL) at room temperature over a period of 30 min. The reaction mixture was diluted with methylene chloride (25 mL) and the organic phase was washed with 1M Na2S2O5 (2×20 mL), water (2×20 mL) and dried (MgSO4). Evaporation of solvents gave a yellow syrup which was chromatographed (silica gel, diethyl ether) to yield a colorless viscous oil 9 (41 mg, 43% in the case of CH3COOF), (65 mg, 69% for F2), (62 mg, 66% for OF2).
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
200 μmol
Type
reactant
Reaction Step Two
[Compound]
Name
F2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
glycals
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
F2
Quantity
200 μmol
Type
reactant
Reaction Step Six
Name
Quantity
200 μmol
Type
reactant
Reaction Step Six
Quantity
0.123 g
Type
reactant
Reaction Step Six
Quantity
20 mL
Type
solvent
Reaction Step Six
Name

Synthesis routes and methods II

Procedure details

The electrophilic fluorinating agent, CH3COOF (prepared from 200 μmol) of F2 in 1% He, (Bida, G. T., Satyamurthy, N. and Barrio, J. R. (1984) The synthesis of 2- 18F!fluoro-2-deoxy-D-glucose using glycals: A reexamination. J. Nucl. Med. 25, 1327) F2 (1% in He, 200 μmol) or OF2 (1% in He, 200 μmol), was bubbled into a solution of trimethyltin derivative 6 (0.123 g, 200 μmol) in Freon-11 (CFCl3) (20 mL) at room temperature over a period of 30 min. The reaction mixture was diluted with methylene chloride (25 mL) and the organic phase was washed with 1M Na2S2O5 (2×20 mL), water (2×20 mL) and dried (MgSO4). Evaporation of solvents gave a yellow syrup which was chromatographed (silica gel, diethyl ether) to yield a colorless viscous oil 9 (41 mg, 43% in the case of CH3COOF), (65 mg, 69% for F2), 7(62 mg, 66% for OF2).
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
200 μmol
Type
reactant
Reaction Step Two
[Compound]
Name
F2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
fluoro-2-deoxy-D-glucose
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
glycals
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
F2
Quantity
200 μmol
Type
reactant
Reaction Step Six
Name
Quantity
200 μmol
Type
reactant
Reaction Step Six
Quantity
0.123 g
Type
reactant
Reaction Step Six
Quantity
20 mL
Type
solvent
Reaction Step Six
Name

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